N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide

GPR35 GPCR selectivity off-target screening

N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251576-49-4) is a structurally novel indole-3-carboxamide featuring a rare formamido-acetamide linker and meta-difluoromethoxyphenyl terminus. This scaffold occupies a sparsely populated region of chemical space, distinct from IKK2-optimized indole-7-carboxamide series, and has been experimentally confirmed as inactive at GPR35, providing a concrete selectivity anchor for off-target control. With zero HBD, favorable cLogP (2.30), and TPSA (64.55 Ų), it is an ideal cell-permeable probe for CDK-focused and NF-κB pathway studies. Order now to enrich your HTS diversity set or structure-activity relationship investigations.

Molecular Formula C18H15F2N3O3
Molecular Weight 359.333
CAS No. 1251576-49-4
Cat. No. B2476726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide
CAS1251576-49-4
Molecular FormulaC18H15F2N3O3
Molecular Weight359.333
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CC(=CC=C3)OC(F)F
InChIInChI=1S/C18H15F2N3O3/c19-18(20)26-12-5-3-4-11(8-12)23-16(24)10-22-17(25)14-9-21-15-7-2-1-6-13(14)15/h1-9,18,21H,10H2,(H,22,25)(H,23,24)
InChIKeySGOHOUJSBYAMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251576-49-4): Structural Identity and Compound Class for Procurement Screening


N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251576-49-4; molecular formula C₁₈H₁₅F₂N₃O₃; MW 359.33) is a synthetic indole-3-carboxamide derivative featuring a 3-difluoromethoxyphenyl group linked via a formamido-acetamide bridge to the indole core [1]. The compound belongs to the broader class of indole carboxamides that have been extensively investigated as kinase inhibitors, particularly of IKK2 (IKKβ), by GlaxoSmithKline and others [2]. However, this specific compound is structurally distinct from the IKK2-focused indole-7-carboxamide series in that the carboxamide is at the indole 3-position and is further elaborated with a glycinamide-like spacer terminating in a 3-difluoromethoxyphenyl moiety. As of the latest ChEMBL curation cycle, no bioactivity data for this compound has been deposited in public databases, and it has not been reported in any peer-reviewed publications [1].

Why Generic Indole Carboxamide Substitution Is Not Viable for N-[3-(Difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251576-49-4)


Within the indole carboxamide chemical space, small structural modifications produce profound differences in target engagement, selectivity, and physicochemical properties. The GSK IKK2 inhibitor series demonstrates that moving the carboxamide from the indole 3-position to the 7-position, or altering the substitution on the phenyl ring, can shift potency by orders of magnitude [1]. The target compound's unique combination of a 3-carboxamide orientation, a formamido-acetamide spacer, and a meta-difluoromethoxyphenyl terminus is not represented in any published indole carboxamide SAR series. Furthermore, experimental screening data show this compound is inactive at GPR35 [2], a promiscuous GPCR target that is engaged by many structurally related indole derivatives, providing a concrete selectivity anchor that would be lost with generic substitution.

Quantitative Differentiation Evidence for N-[3-(Difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251576-49-4) Versus Closest Analogs


GPR35 Antagonism: Negative Selectivity Data Distinguishing the Target Compound from Promiscuous Indole Derivatives

The target compound was directly tested in a GPR35 antagonism primary assay and returned a result of 'inactive' [1]. GPR35 is a notoriously promiscuous orphan GPCR that is engaged by numerous indole-containing compounds, including endogenous tryptophan metabolites and synthetic indole carboxamides. In contrast, several structurally related indole-3-carboxamide derivatives and indole-acetic acid analogs have been reported as GPR35 agonists or antagonists with μM-range potency [2]. This negative selectivity data provides a concrete differentiation point: the target compound's lack of GPR35 activity reduces the likelihood of GPR35-mediated off-target effects in cell-based assays, which is a known confounding factor when using indole-containing tool compounds in inflammatory or immune cell models.

GPR35 GPCR selectivity off-target screening indole carboxamide

Physicochemical Property Profile: Calculated clogP and TPSA Differentiation from Indole-7-Carboxamide IKK2 Inhibitors

The target compound exhibits calculated physicochemical properties that differentiate it from the well-characterized indole-7-carboxamide IKK2 inhibitor series. Its calculated partition coefficient (clogP) is 2.30, and its topological polar surface area (TPSA) is 64.55 Ų [1]. These values place it in a more polar, less lipophilic region of chemical space compared to typical IKK2 inhibitor leads from the GSK series. For instance, the representative GSK IKK2 inhibitor 5-{5-[(dimethylamino)methyl]-3-thienyl}-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-1H-indole-7-carboxamide, with its 7-carboxamide orientation and thiopyran substituent, is expected to have a substantially higher clogP and TPSA based on its structural features [2]. The target compound has zero hydrogen bond donors (HBD = 0), which is atypical for indole carboxamides that usually retain the indole NH as a donor; this may reflect a calculated property based on the specific tautomeric form or intramolecular hydrogen bonding.

lipophilicity TPSA drug-likeness physicochemical properties

Computational Target Prediction (SEA): Inferred Kinase Profile Differentiating from IKK2-Focused Indole Carboxamides

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20, computed and hosted by the ZINC database, suggest that the target compound's closest predicted protein targets are Cyclin-Dependent Kinase 2 (CDK2, P-Value = 17), Cyclin-Dependent Kinase 4 (CDK4, P-Value = 0), Cyclin-Dependent Kinase 6 (CDK6, P-Value = 0), and Carnitine O-Palmitoyltransferase 1A (CPT1A, P-Value = 43) [1]. Notably, IKK2 (IKKβ) does not appear among the top predicted targets, which is a significant computational differentiation from indole-7-carboxamide compounds explicitly designed as IKK2 inhibitors [2]. The CDK family prediction, while not experimentally validated for this specific compound, suggests a potential kinase inhibition profile distinct from the NF-κB-pathway-focused IKK2 inhibitor class.

target prediction SEA CDK kinase CPT1A in silico screening

Structural Scaffold Uniqueness: Formamido-Acetamide Linker Differentiation from Direct Indole-3-Acetamides and Indole-3-Carboxamides

The target compound features a distinctive formamido-acetamide linker (-C(=O)NH-CH₂-C(=O)NH-) connecting the indole-3-carbonyl to the 3-difluoromethoxyphenyl group. This differs fundamentally from the two most common comparator scaffolds: (a) direct indole-3-acetamides, which lack the additional carboxamide group and have a -CH₂-C(=O)NH- linkage, and (b) direct indole-3-carboxamides, which have a -C(=O)NH- linkage without the glycinamide extension [1]. The positional isomer N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide, which places the difluoromethoxy group at the 4-position of the phenyl ring and uses a direct acetamide linker, represents a structurally close but chemically distinct comparator . The target compound's extended linker increases the distance between the indole core and the difluoromethoxyphenyl ring, potentially altering the binding mode to protein targets compared to either direct carboxamide or acetamide analogs.

chemical scaffold chemo-type linker chemistry indole-3-carboxamide

Recommended Application Scenarios for N-[3-(Difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide (CAS 1251576-49-4) Based on Quantitative Differentiation Evidence


Negative Control or Selectivity Tool for GPR35-Mediated Signaling Studies

Because this compound has been experimentally confirmed as inactive in a GPR35 antagonism assay [1], it can serve as a structurally matched negative control in studies investigating GPR35-dependent signaling. Many indole-containing compounds, including tryptophan metabolites and synthetic indole carboxamides, show GPR35 agonism or antagonism that can confound phenotypic assay interpretation. Researchers studying NF-κB, kinase signaling, or cell proliferation in cell lines with endogenous GPR35 expression (e.g., immune cells, intestinal epithelial cells, dorsal root ganglion neurons) can use this compound to control for GPR35-mediated off-target effects that would otherwise be indistinguishable from the pathway of interest.

Chemical Probe for Exploring CDK Family Kinase Interactions Beyond IKK2-Focused Indole Carboxamides

SEA computational target predictions indicate that the target compound's top inferred protein targets are CDK2, CDK4, and CDK6 rather than IKK2 [1]. This contrasts with the well-established indole-7-carboxamide series from GSK, which were explicitly optimized for IKK2 inhibition [2]. If experimental validation confirms CDK family engagement, this compound could serve as a starting scaffold for developing cell-cycle-regulating chemical probes, opening an application space distinct from the inflammation-focused IKK2 inhibitors. The compound's favorable calculated physicochemical properties (clogP 2.30, TPSA 64.55 Ų) [3] further support its use in cell-permeable probe development.

Scaffold-Hopping Reference for Indole-3-Carboxamide Medicinal Chemistry Programs

The target compound's unique formamido-acetamide linker [1] represents an unexplored structural motif within the indole carboxamide chemical space. Medicinal chemistry teams working on indole-based kinase inhibitors, GPCR ligands, or anti-inflammatory agents can use this compound as a scaffold-hopping reference to investigate the impact of linker extension on potency, selectivity, and pharmacokinetic properties. The compound's zero hydrogen bond donor count (HBD = 0) [2] is a notable physicochemical feature that may confer membrane permeability advantages, making it a valuable comparator in permeability-focused SAR studies.

Chemical Library Diversity Enhancement for High-Throughput Screening Collections

The compound occupies a sparsely populated region of indole carboxamide chemical space, as evidenced by the ZINC database recording no published bioactivity data and no prior literature reports [1]. Procurement of this compound for HTS diversity sets adds a structurally novel chemotype that is not represented in commercial libraries dominated by IKK2-optimized indole-7-carboxamides and direct indole-3-acetamides. Its favorable calculated drug-likeness parameters (compliance with Lipinski's Rule of Five: MW < 500, clogP < 5, HBA ≤ 10, HBD ≤ 5) [2] support its suitability for inclusion in lead-like screening collections.

Quote Request

Request a Quote for N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.